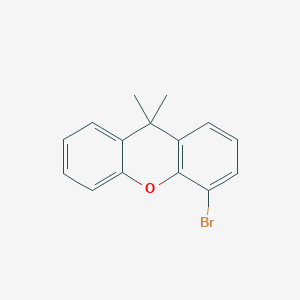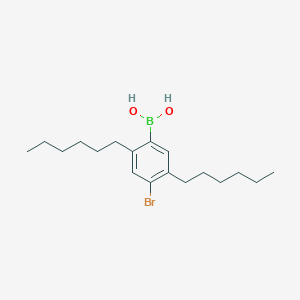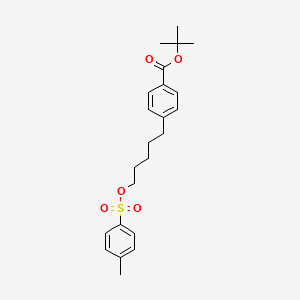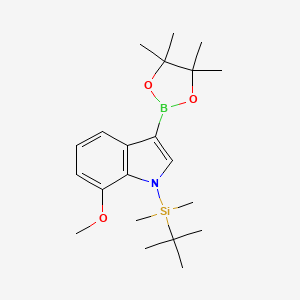
Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is an organic compound that has garnered attention in the field of life sciences. This compound is known for its utility in various research applications, particularly in the formation of lipid nanoparticles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, ensuring high purity and yield. The process often includes purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions may vary from mild to harsh, depending on the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions can include derivatives with modified functional groups, which can be further utilized in various applications .
Applications De Recherche Scientifique
Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is widely used in scientific research, particularly in the formation of lipid nanoparticles. These nanoparticles are crucial for drug delivery systems, including mRNA-based vaccines such as the Moderna COVID-19 vaccine . The compound’s ability to form stable nanoparticles makes it valuable in the fields of chemistry, biology, medicine, and industry .
Mécanisme D'action
The mechanism of action of Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, facilitating the delivery of therapeutic agents into cells. This process is mediated by molecular targets and pathways that are essential for cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1-Octylnonyl 8-[(2-hydroxyethyl)amino]octanoate
- SM-102 (1-octylnonyl 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]-octanoate)
Uniqueness: Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific structural features that enhance its ability to form lipid nanoparticles. This property distinguishes it from other similar compounds, making it particularly useful in advanced drug delivery systems .
Propriétés
Formule moléculaire |
C43H86N2O4 |
|---|---|
Poids moléculaire |
695.2 g/mol |
Nom IUPAC |
nonyl 8-[[8-(dioctylamino)-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C43H86N2O4/c1-4-7-10-13-16-25-32-41-49-43(48)34-27-20-18-22-29-36-44(39-40-46)35-28-21-17-19-26-33-42(47)45(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46H,4-41H2,1-3H3 |
Clé InChI |
CWZRTGDSYWPKAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)N(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13359301.png)





![6-(2-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359345.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359349.png)
![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13359357.png)


![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)
